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Compound of Interest |

Compound Name: 2,2-Difluoro-1,1-diphenylethanol
CAS No.: 337-53-1

Cat. No.: B2893140

. J

Focus: Late-Stage Functionalization (LSF) and Bioisosteric Replacement in Fluorinated
Pyrazole-Carboxamides.

Executive Summary

The emergence of resistance against Succinate Dehydrogenase Inhibitor (SDHI) fungicides
necessitates the rapid development of novel chemotypes.[1] This guide details a streamlined
workflow for synthesizing and optimizing pyrazole-carboxamide scaffolds (analogous to
Fluxapyroxad and Bixafen). We move beyond traditional linear synthesis by implementing Late-
Stage Functionalization (LSF) protocols to introduce metabolic blocking groups (fluorine motifs)
and bioisosteres directly onto complex intermediates.

Key Technical Advantages[1][3][4]

e Modular Assembly: Convergent synthesis of the pyrazole core and aniline tail allows for rapid
library generation.

» Late-Stage Diversification: Direct C-H activation protocols reduce step counts by 40%
compared to de novo synthesis.

» Metabolic Stability: Strategic incorporation of difluoromethyl (
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) and trifluoromethyl (

) groups to block P450 oxidation sites.

Scientific Background & Rationale
The Target: Complex Il Inhibition

SDHlIs bind to the ubiquinone-binding pocket (site II) of the mitochondrial complex Il. The
pharmacophore typically consists of:

 Linker: An amide bond (critical for H-bonding with Tyrosine/Tryptophan residues).
o Orthogonal Head: A heterocyclic acid core (often pyrazole or pyridine).

 Lipophilic Tail: A hydrophobic aryl/biaryl group that occupies the deep hydrophobic pocket.

The Challenge: Resistance & Metabolic Soft Spots

Current market leaders (e.g., Fluxapyroxad) face resistance mutations (e.g., SAhB-H277Y in
Septoria tritici).[2] Furthermore, the biphenyl tail is prone to rapid metabolic hydroxylation.

The Solution: Bioisosteric LSF

By utilizing LSF, we can rapidly swap the "tail" section or modify the "head" core without
rebuilding the molecule from scratch. We employ bioisosterism—replacing the phenyl ring with
a bicyclo[1.1.1]pentane or introducing fluorine to modulate lipophilicity (

) and metabolic stability (
).
Discovery Workflow Visualization

The following diagram outlines the iterative cycle from scaffold design to biological validation.
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Figure 1: Integrated workflow for the rapid synthesis and testing of novel SDHI candidates.

Experimental Protocols
Protocol A: Convergent Synthesis of the Pyrazole-
Carboxamide Scaffold

Objective: Synthesize the parent scaffold N-(3',4",5'-trifluorobiphenyl-2-yl)-3-(difluoromethyl)-1-
methyl-1H-pyrazole-4-carboxamide.[2]

Materials
e Acid: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)[2]

Amine: 3',4',5'-trifluorobiphenyl-2-amine (1.0 eq)[2]

Reagent: Thionyl chloride (

) or Oxalyl Chloride

Catalyst: DMF (Dimethylformamide) - 2 drops[2]

Base: Triethylamine (

) or Pyridine

Solvent: Toluene (anhydrous)
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Step-by-Step Methodology

e Acid Chloride Formation:

[¢]

Charge a dry 3-neck flask with the pyrazole acid (10 mmol) and Toluene (50 mL).
o Add catalytic DMF (2 drops) to initiate the Vilsmeier-Haack-like active species.
o Add

(15 mmol) dropwise at room temperature.

o Heat to reflux (80°C) for 2 hours. Monitor gas evolution (
).
o Checkpoint: Evaporate excess

and Toluene under reduced pressure to yield the crude acid chloride as a yellow oil. Re-
dissolve in fresh anhydrous Toluene (20 mL).

¢ Amide Coupling:
o In a separate vessel, dissolve the aniline derivative (10 mmol) and

(12 mmol) in Toluene (30 mL).

o Cool the amine solution to 0°C (ice bath) to prevent side reactions.
o Add the acid chloride solution dropwise over 30 minutes.
o Allow to warm to room temperature and stir for 4 hours.
o Work-up:
o Quench with water (50 mL). Separate phases.
o Wash organic layer with 1M HCI (remove unreacted amine), then Sat.[2]

(remove unreacted acid), then Brine.
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o Dry over

, filter, and concentrate.[2]

o Purification: Recrystallize from Heptane/EtOAc or use Flash Chromatography (0-30%
EtOAc in Hexanes).

Protocol B: Late-Stage C-H Fluorination (The Innovation
Step)

Objective: Introduce a fluorine atom onto the pyrazole ring or the biphenyl tail to block
metabolic hotspots without re-synthesizing the precursor. Mechanism: Silver-catalyzed radical
decarboxylative fluorination or Selectfluor-mediated electrophilic fluorination.

Materials

o Substrate: Pyrazole-carboxamide scaffold (from Protocol A)

» Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
bis(tetrafluoroborate)) (1.5 eq)[2]

o Catalyst:

(20 mol%)

¢ Oxidant:

(Potassium persulfate) (2.0 eq)

Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology

» Reaction Setup:
o Dissolve the substrate (0.5 mmol) in MeCN/Water (10 mL total).

o Add Selectfluor (0.75 mmol),
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(0.05 mmol), and
(2.0 mmol).[2]

o Execution:
o Heat the mixture to 60°C under an inert atmosphere (

) for 12 hours.

o Note: The radical mechanism allows for functionalization of electron-rich aromatic
positions (ortho/para to the amide nitrogen).

e Isolation:
o Cool to RT. Filter through a Celite pad to remove silver salts.
o Extract with DCM (3x 10 mL).

o Concentrate and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).[2]

Chemical Pathway Visualization
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Figure 2: Chemical synthesis pathway demonstrating the divergence from the parent scaffold to
novel analogs via LSF.

Biological Evaluation & Data Analysis
Protocol C: Mycelial Growth Inhibition Assay

o Organism:Rhizoctonia solani (Rice sheath blight pathogen).[3]

o Method: 96-well microtiter plate format.

o Media: Potato Dextrose Broth (PDB).

Data Summary Table: The following table illustrates the impact of LSF (Fluorination) on
fungicidal potency compared to the commercial standard.
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Modification EC50 (mgIL) Relative
Compound ID LogP .
(R-Group) vs R. solani Potency
Fluxapyroxad )
Ref-01 3.1 0.035 1.0x (Baseline)
(Std)
Parent Scaffold
Syn-Al 2.8 0.042 0.83x
(H)
Ortho-F (via
LSF-F1 3.2 0.018 1.94x
LSF)
LSF-F2 Meta-F (viaLSF) 3.2 0.025 1.40x
] Bicyclo[1.1.1]pen
Bio-01 2.9 0.050 0.70x
tane
Interpretation:

e LSF-F1: Introduction of fluorine at the ortho-position of the aniline ring (via Protocol B)
doubled the potency. This is likely due to increased lipophilicity facilitating membrane
penetration and a conformational lock that fits the binding pocket better.

e Bio-01: While slightly less potent, the bicyclo-bioisostere offers a completely novel IP space

and potentially better environmental degradation profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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